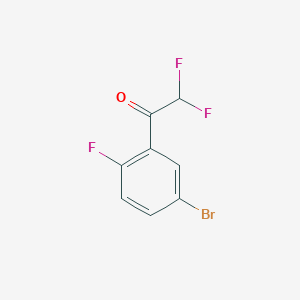










|
REACTION_CXSMILES
|
[Li]CCCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1.C([O:16][C:17](=O)[CH:18]([F:20])[F:19])C.Cl>C1COCC1>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([C:17](=[O:16])[CH:18]([F:20])[F:19])[CH:8]=1
|


|
Name
|
|
|
Quantity
|
540 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
421 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(F)F)=O
|
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at −78° C. for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reaction temperature under −55° C
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
ADDITION
|
|
Details
|
before adding to the reaction mixture gradually
|
|
Type
|
CUSTOM
|
|
Details
|
reaction temperature under −55° C.
|
|
Type
|
STIRRING
|
|
Details
|
the resulting yellow solution was stirred at −78° C. for 150 min
|
|
Duration
|
150 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at −78° C. for 15 min
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer was extracted with TBME (3×4 L)
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting residue was distilled under vacuum (90˜95° C./0.19 mbar) and fraction at 54˜62° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |